molecular formula C9H14N6O3S B6765077 N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide

N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide

Cat. No.: B6765077
M. Wt: 286.31 g/mol
InChI Key: IFYMKAZKPHYAHO-UHFFFAOYSA-N
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Description

N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide is a synthetic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O3S/c1-6(2)15-4-7(10-5-15)19(16,17)14-8-11-9(18-3)13-12-8/h4-6H,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYMKAZKPHYAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=NC(=NN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in material science and catalysis.

Mechanism of Action

The mechanism of action of N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to its antimicrobial effects. The triazole and imidazole rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Triazole derivatives: Commonly used in antifungal medications.

    Imidazole derivatives: Used in various therapeutic agents.

Uniqueness

N-(3-methoxy-1H-1,2,4-triazol-5-yl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to its combination of triazole, imidazole, and sulfonamide moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

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